N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-20-12-5-4-11-19(20)24-21(29)16-32-23-26-25-22(28(23)27-13-6-7-14-27)17-9-8-10-18(15-17)30-2/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCJPXDLUHZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 896318-20-0) is a synthetic compound with a complex structure that includes various functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.5 g/mol. The compound features a triazole ring, which is often associated with biological activity, particularly in the context of anticancer and antimicrobial properties.
Research indicates that compounds containing triazole moieties can exert various biological effects through several mechanisms:
- Anticancer Activity : Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Antimicrobial Properties : Some studies have reported that triazole-containing compounds exhibit antimicrobial activity against various pathogens. This may be due to their ability to disrupt cellular membranes or inhibit essential enzymatic processes within microbial cells.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity
A study focusing on similar triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate to strong activity depending on the specific structural modifications made to the triazole scaffold .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MDA-MB-231 | 21.6 | PI3K/Akt inhibition |
| Triazole B | A549 | 15.0 | MAPK pathway modulation |
Antimicrobial Activity
In another investigation, related compounds exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 128 to 256 µg/mL, suggesting that modifications in the phenyl rings can enhance antimicrobial efficacy .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 - 256 |
| Escherichia coli | Not tested |
Anti-inflammatory Activity
Triazole derivatives have also been evaluated for their anti-inflammatory properties. One study indicated that these compounds could significantly reduce levels of IL-6 and TNF-alpha in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
- Key Differences :
- The triazole core is substituted with a 4-(methylsulfanyl)benzyl group at position 5 and a phenyl group at position 3.
- The acetamide chain is linked to a 2-chlorophenyl group.
- Chlorophenyl substitution may confer higher electrophilicity compared to the ethoxyphenyl group in the target compound .
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()
- Key Differences :
- Positions 4 and 5 of the triazole are substituted with 4-methylphenyl and 4-chlorophenyl groups, respectively.
- The acetamide chain is attached to a 3,4-difluorophenyl group.
- The absence of a pyrrole ring reduces hydrogen-bonding capacity compared to the target compound .
Heterocyclic Modifications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
- Key Differences :
- Replaces the triazole core with a pyrazolone ring.
- Features a methylsulfanylphenyl group on the acetamide chain.
- Implications :
Functional Group Analysis
2-[(4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide Derivatives ()
- Key Differences: Hydroxyacetamide substituent instead of ethoxyphenyl. Amino group at position 4 of the triazole.
- Implications: The hydroxyl group improves water solubility but may reduce bioavailability due to increased polarity. Amino groups on triazole cores are often critical for hydrogen-bonding interactions in enzyme inhibition .
Anti-Exudative Activity of Triazol-Sulfanyl Acetamides ()
- Key Similarities: Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide share the triazole-sulfanyl-acetamide backbone.
- Key Differences :
- Furan-2-yl substituent instead of pyrrole.
- Implications: Furan’s electron-rich oxygen may alter π-π stacking interactions compared to pyrrole’s nitrogen-containing ring.
Comparative Data Table
Q & A
Q. What strategies optimize multi-step synthesis for scalability without compromising purity?
- Optimization Steps :
- Catalyst Screening : Test Zeolite (Y-H) vs. palladium catalysts for coupling efficiency .
- Flow Chemistry : Implement continuous reactors to improve heat/mass transfer in cyclization steps .
- Crystallization : Use ethanol/water mixtures for recrystallization to achieve >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
